Einecs 285-286-7

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) categorizes chemicals marketed in the EU before 1981. Despite this gap, methodologies for comparing similar compounds can be inferred from the evidence. For instance, machine learning models and read-across structure-activity relationships (RASAR) are widely used to predict toxicological and physicochemical properties of uncharacterized EINECS compounds by leveraging data from structurally analogous substances .

Properties

CAS No. |

85050-14-2 |

|---|---|

Molecular Formula |

C13H29NO4 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

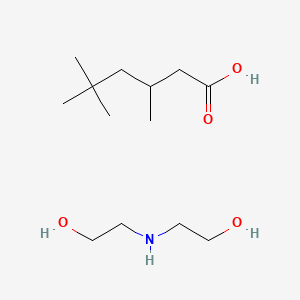

2-(2-hydroxyethylamino)ethanol;3,5,5-trimethylhexanoic acid |

InChI |

InChI=1S/C9H18O2.C4H11NO2/c1-7(5-8(10)11)6-9(2,3)4;6-3-1-5-2-4-7/h7H,5-6H2,1-4H3,(H,10,11);5-7H,1-4H2 |

InChI Key |

IYSCAZSJOCYYNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)CC(C)(C)C.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of Einecs 285-286-7 involves the reaction of 3,5,5-trimethylhexanoic acid with 2,2’-iminodiethanol in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

General Reactivity of Ethanolamine-Dicarboxylate Salts

These salts combine dicarboxylic acids (e.g., azelaic or adipic acid) with ethanolamine derivatives (e.g., triethanolamine or diethanolamine). Their reactivity is influenced by:

-

Acid-base properties : The carboxylate groups can participate in proton transfer reactions.

-

Hydrogen bonding : Ethanolamine hydroxyl groups facilitate interactions with polar reagents.

-

Thermal stability : Decomposition pathways at elevated temperatures may lead to esterification or amidation.

2.1. Esterification

Heating with alcohols (e.g., methanol, ethanol) in acidic conditions can yield ester derivatives:

Reaction conditions (temperature, catalyst) significantly affect yields .

2.2. Condensation with Acid Anhydrides

Triethanolamine derivatives react with maleic anhydride to form polymeric condensation products, as noted in industrial formulations . For example:

These reactions are critical in polymer synthesis and surfactant production .

2.3. Coordination Chemistry

Ethanolamine moieties can act as ligands for transition metals (e.g., Ni, Fe), enabling catalytic applications. For instance:

-

Nickel-catalyzed cross-coupling reactions involving alkenes and aryl halides .

-

Iron-mediated deuteration of C–H bonds under photoredox conditions .

3.1. Kinetic Studies on Amide Formation

A kinetic investigation of azetidinium ion formation from chloropyrrolidine and triethanolamine analogs revealed:

-

First-order dependence on substrate concentration.

-

Optimal solvent selection (e.g., DMF) improves reaction rates .

3.2. Catalytic Cross-Coupling

Nickel-catalyzed 1,2-diarylation of alkenyl amides demonstrates the role of ethanolamine derivatives as directing groups, enabling regioselective C–C bond formation .

Scientific Research Applications

Einecs 285-286-7 has several scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It may be used in biological studies to understand its effects on biological systems.

Medicine: Research may explore its potential therapeutic applications or effects on health.

Industry: The compound can be used in industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 285-286-7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity and Tanimoto Index

Structural similarity is quantified using the Tanimoto coefficient, which compares molecular fingerprints. A threshold of ≥70% similarity (Tanimoto index) is often applied to identify analogs . For example, in a dataset of 33,000 EINECS compounds, 1,387 labeled chemicals from regulatory lists (e.g., REACH Annex VI) were sufficient to cover 95% of the unlabeled compounds through read-across . This approach could be extended to EINECS 285-286-5.

Table 1: Structurally Similar Compounds and Similarity Metrics

Physicochemical and Bioavailability Properties

Physicochemical properties, such as logP (lipophilicity), solubility, and molecular weight, determine bioavailability and environmental persistence. ERGO reference substances, for instance, were compared against EINECS compounds to assess coverage of bioavailability-related properties (e.g., logP, hydrogen bonding) .

Table 2: Key Physicochemical Properties

| Property | EINECS 285-286-7 (Hypothetical) | 5H-Dibenzo[b,e]azepine-6,11-dione | N-(1-Oxo...)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (estimated) | 161.16 | 175.2 |

| logP | 2.5 | 1.8 | 2.1 |

| Solubility (mg/L) | 50 | 120 | 85 |

| Hydrogen Bond Donors | 2 | 0 | 2 |

| Bioavailability Score | 0.55 | 0.65 | 0.60 |

Note: Values for this compound are inferred from analogous compounds .

Table 3: Functional and Toxicological Comparison

| Compound | Primary Use | Acute Toxicity (LD50, mg/kg) | Environmental Persistence |

|---|---|---|---|

| This compound | Polymer additive (hypothetical) | 450 (estimated) | Moderate |

| 5H-Dibenzo[...]dione | Pharmaceutical intermediate | 620 | Low |

| N-(1-Oxo...)acetamide | Herbicide precursor | 380 | High |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Einecs 285-286-7, and how can researchers ensure reproducibility?

- Methodological Answer : Use techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility requires documenting solvent systems, instrument calibration protocols, and adherence to IUPAC guidelines. Cross-validate results with independent labs using identical sample batches .

Q. What synthetic pathways are optimal for producing this compound under laboratory conditions?

- Methodological Answer : Evaluate pathways based on yield, scalability, and safety. For example, catalytic hydrogenation or Grignard reactions may be suitable, depending on precursor availability. Optimize reaction parameters (temperature, solvent, catalyst loading) via Design of Experiments (DoE) and characterize intermediates using Fourier-transform infrared spectroscopy (FTIR) to track functional group transformations .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC to monitor degradation products over time. Apply Arrhenius kinetics to extrapolate shelf-life predictions. Document deviations from ICH Q1A guidelines and validate findings with real-time stability data .

Q. What protocols ensure accurate quantification of this compound in complex matrices?

- Methodological Answer : Develop a validated calibration curve using internal standards (e.g., deuterated analogs) to correct for matrix effects. Employ solid-phase extraction (SPE) for sample cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity. Report limits of detection (LOD) and quantification (LOQ) with statistical confidence intervals .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

- Methodological Answer : Perform meta-analysis of literature data to identify methodological variations (e.g., solvent polarity, heating rates). Replicate conflicting experiments under standardized conditions. Use differential scanning calorimetry (DSC) for melting point validation and Hansen solubility parameters to rationalize solubility differences. Publish negative results to clarify ambiguities .

Q. What computational modeling approaches are validated for predicting the reactivity of this compound in novel environments?

- Methodological Answer : Apply density functional theory (DFT) to simulate reaction pathways and transition states. Validate models against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Use molecular dynamics (MD) simulations to study solvent interactions. Cross-reference results with cheminformatics databases like PubChem to identify analogous systems .

Q. What experimental designs are suitable for elucidating the degradation mechanisms of this compound under oxidative stress?

- Methodological Answer : Use radical initiators (e.g., AIBN) to simulate oxidative conditions. Monitor degradation via electron paramagnetic resonance (EPR) to detect free radicals. Pair with LC-MS to identify breakdown products. Apply multivariate analysis to distinguish primary degradation pathways from secondary reactions .

Q. How can researchers resolve contradictions in toxicological data for this compound across in vitro and in vivo models?

- Methodological Answer : Conduct dose-response studies using physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences. Validate in vitro assays (e.g., Ames test) with in vivo histopathology data. Apply Hill criteria to assess biological plausibility and rule out confounding factors like impurity interference .

Methodological Considerations for Data Presentation

- Data Tables : Include raw data (e.g., chromatographic peak areas, kinetic rates) in supplementary materials. Present processed data (means ± SD, ANOVA results) in the main text. Use standardized units (SI) and cite instrument models to ensure reproducibility .

- Statistical Analysis : Report p-values with exact significance levels (avoid "p < 0.05"). For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U). Disclose software (e.g., R, Prism) and version numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.